molecular formula C16H14O5 B162534 Sakuranetin CAS No. 520-29-6

Sakuranetin

Cat. No. B162534
CAS RN: 520-29-6
M. Wt: 286.28 g/mol
InChI Key: DJOJDHGQRNZXQQ-UHFFFAOYSA-N
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Description

Sakuranetin is a flavan-on, the 7-methoxy derivative of naringenin . It is found in Polymnia fruticosa and rice, where it acts as a phytoalexin . It has been reported in many other plants including Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp .


Synthesis Analysis

Sakuranetin is synthesized from its precursor naringenin . A de novo biosynthesis pathway of sakuranetin was constructed in engineered S. cerevisiae . After a series of heterogenous gene integration, a biosynthetic pathway of sakuranetin from glucose was successfully constructed . Another study used E. coli-E. coli co-cultures for the de novo biosynthesis of sakuranetin .


Molecular Structure Analysis

Sakuranetin has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C ring at the C-2 position . It is characterized by the absence of a double bond between C2-C3 in the C ring, and also by the presence of a 5-hydroxy-7-methoxy substitution pattern in the A ring and a single 4′-hydroxyl group in ring B .


Chemical Reactions Analysis

Sakuranetin is synthesized from naringenin by naringenin 7-O-methyltransferase (NOMT) . The expression of the OsNOMT gene, a key enzyme in the biosynthesis of sakuranetin, was analyzed .


Physical And Chemical Properties Analysis

Sakuranetin has a molecular weight of 286.28 (C16H14O5) . It is a 7-methoxy derivative of naringenin .

Scientific Research Applications

  • Role in Rice Plant Defense and Potential Pharmaceutical Applications : Sakuranetin serves as a major phytoalexin in rice, contributing to the plant's defense against pathogens. It's known for its anti-inflammatory, anti-mutagenic, and anti-pathogenic activities, making it a potential pharmaceutical agent (Shimizu et al., 2012).

  • Impact on Adipogenesis and Glucose Homeostasis : Studies have demonstrated sakuranetin's ability to induce adipogenesis in preadipocytes and enhance glucose uptake in differentiated adipocytes, suggesting a role in maintaining glucose homeostasis in animals (Saito, Abe, & Sekiya, 2008).

  • Potential in Treating Acute Lung Injury : Sakuranetin has shown promise in preventing and reducing pulmonary inflammation caused by lipopolysaccharide (LPS) in mice, indicating its potential as a novel therapeutic agent for acute lung injury (Bittencourt-Mernak et al., 2017).

  • Anti-Inflammatory Properties in Macrophages : Research has revealed that sakuranetin inhibits the expression of inflammatory enzymes and cytokines in macrophages, suggesting its role as an anti-inflammatory flavonoid (Kim & Kang, 2016).

  • Antimicrobial and Antifungal Activities : Sakuranetin has been identified as an antimicrobial agent, particularly effective against various pathogens including Candida species, Cryptococcus species, and S. cerevisiae. It's also known for its antifungal properties (Grecco et al., 2014).

  • Antiviral Properties : Demonstrated efficacy against influenza B virus, with sakuranetin inhibiting virus replication and showing potential as a chemopreventive agent for influenza virus-related diseases (Kwon et al., 2018).

  • Role in Melanogenesis : Research indicates that sakuranetin stimulates melanogenesis in melanoma cells, suggesting its potential application in skin-related conditions (Drira & Sakamoto, 2016).

  • Application in Asthma Treatment : Sakuranetin has shown to reduce airway inflammation in an experimental asthma model, indicating its potential as a treatment for inflammatory allergic airway disease (Santana et al., 2019).

Safety And Hazards

Sakuranetin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Sakuranetin has been widely reported for its diverse pharmacological benefits . It has potential for the development of new therapeutic agents to treat Leishmaniasis and Chagas diseases . Further evaluation of its pharmacokinetics and toxicological properties is warranted . In vivo studies or clinical investigations can be done for proving its effects as antioxidant and anti-inflammatory, antimelanogenic, and antitumor agent .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJDHGQRNZXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874774
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

CAS RN

2957-21-3
Record name Sakuranetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sakuranetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-dihydroxy-7-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,710
Citations
M Stompor - Nutrients, 2020 - mdpi.com
… methods, sakuranetin may … sakuranetin exerts these health-beneficial effects (Figure 1) are not entirely known, the present review focuses on the health-promoting effects of sakuranetin …
Number of citations: 54 www.mdpi.com
M Junaid, B Basak, Y Akter, SS Afrose… - … für Naturforschung C, 2023 - degruyter.com
Sakuranetin (SKN), a naturally derived 7-O-methylated flavonoid, was first identified in the bark of the cherry tree (Prunus spp.) as an aglycone of sakuranin and then purified from the …
Number of citations: 1 www.degruyter.com
O Kodama, J Miyakawa, T Akatsuka, S Kiyosawa - Phytochemistry, 1992 - Elsevier
… The ED,, value of sakuranetin against spore germination of Pyriculuriu oryzue was … ]phenylalanine into sakuranetin was observed in ultravioletirradiated rice leaves. Sakuranetin has …
Number of citations: 318 www.sciencedirect.com
M Miyazawa, H Kinoshita, Y Okuno - Journal of food science, 2003 - Wiley Online Library
Sakuranetin (compound 1) from bark of Prunus jamasakura showed a suppressive effect on umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 …
Number of citations: 36 ift.onlinelibrary.wiley.com
KY Kim, H Kang - Evidence-based Complementary and Alternative …, 2016 - hindawi.com
Sakuranetin is flavonoid phytoalexin that serves as a plant antibiotic and exists in Prunus and several other plant species. Recently, we identified the anti-inflammatory effect of Prunus …
Number of citations: 30 www.hindawi.com
T Saito, D Abe, K Sekiya - Biochemical and Biophysical Research …, 2008 - Elsevier
… of sakuranetin on adipogenesis and adipocyte function. We demonstrate that sakuranetin induces differentiation of 3T3-L1 cells. Moreover, we also observed that sakuranetin stimulates …
Number of citations: 69 www.sciencedirect.com
X Wang, Z Li, L Policarpio, MAG Koffas… - Applied microbiology and …, 2020 - Springer
… able to produce 29.7 mg/L sakuranetin from 5 g/L glucose within … L sakuranetin. To our knowledge, this is the highest bioproduction concentration reported so far for de novo sakuranetin …
Number of citations: 41 link.springer.com
MI Bittencourt-Mernak, NM Pinheiro… - … of Physiology-Lung …, 2017 - journals.physiology.org
… This study investigated the preventive and therapeutic effects of sakuranetin on … that sakuranetin prevented and reduced pulmonary inflammation induced by LPS. Because sakuranetin …
Number of citations: 44 journals.physiology.org
LR Bernardo, ARC Braga - Industrial Biotechnology, 2022 - liebertpub.com
… Due to limitations of the flavonoid molecular characteristics, sakuranetin needs … sakuranetin features. More studies are necessary to harness all of the biological potential of sakuranetin …
Number of citations: 3 www.liebertpub.com
S Ogawa, K Miyamoto, K Nemoto, T Sawasaki… - Scientific reports, 2017 - nature.com
… pathway for sakuranetin as a model for JA-required defence responses. In the final step of sakuranetin biosynthesis, the precursor naringenin is converted to sakuranetin by naringenin 7…
Number of citations: 59 www.nature.com

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